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molecular formula C11H14BrNO B8740319 5-Bromo-2-(cyclopentylmethoxy)pyridine

5-Bromo-2-(cyclopentylmethoxy)pyridine

Cat. No. B8740319
M. Wt: 256.14 g/mol
InChI Key: ZGPWEMVSDGNTQC-UHFFFAOYSA-N
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Patent
US07125896B2

Procedure details

Prepared from 2,5-dibromopyridine and cyclopentylmethanol by the method of Example 10 (b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH:9]1([CH2:14][OH:15])[CH2:13][CH2:12][CH2:11][CH2:10]1>>[CH:9]1([CH2:14][O:15][C:2]2[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)CO
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)COC1=NC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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